molecular formula C20H15N5O2 B2731634 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide CAS No. 899996-50-0

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide

Cat. No.: B2731634
CAS No.: 899996-50-0
M. Wt: 357.373
InChI Key: PKXWUAIXOHBVSC-VAWYXSNFSA-N
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Description

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core structure with a cinnamamide side chain. This compound belongs to a class of molecules known for their kinase-inhibitory properties, particularly targeting pathways such as EGFR (epidermal growth factor receptor), which are critical in oncology and inflammation research. Pyrazolo[3,4-d]pyrimidine derivatives are synthetically versatile, allowing modifications at multiple positions to optimize pharmacological activity and selectivity. The cinnamamide moiety in this compound may enhance binding affinity to hydrophobic pockets in target proteins, as suggested by docking studies .

Properties

IUPAC Name

(E)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O2/c26-18(12-11-15-7-3-1-4-8-15)23-24-14-21-19-17(20(24)27)13-22-25(19)16-9-5-2-6-10-16/h1-14H,(H,23,26)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXWUAIXOHBVSC-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine Core

  • Electrophilic Substitution : The electron-rich pyrimidine ring undergoes nitration and halogenation at position 3 or 6.

  • Oxidation : The 4-oxo group can be oxidized to carboxyl derivatives under strong oxidizing conditions (e.g., KMnO₄).

Cinnamamide Side Chain

  • Michael Addition : The α,β-unsaturated carbonyl system reacts with nucleophiles (e.g., amines, thiols) to form adducts.

  • Photodimerization : UV irradiation induces [2+2] cycloaddition, forming cyclobutane derivatives.

Nucleophilic Substitution

Reaction TypeReagentsProductsApplication
AcylationAcetic anhydride, H₂SO₄Acetylated derivativesBioactivity tuning
SulfonationSO₃, DMFSulfonamide analogsSolubility enhancement

Reduction Reactions

  • Carbonyl Reduction : NaBH₄ reduces the cinnamamide carbonyl to a secondary alcohol, altering hydrogen-bonding capacity.

  • Nitro Group Reduction : H₂/Pd-C converts nitro substituents to amines for further functionalization .

Mechanistic Insights from Analogous Compounds

Studies on structurally related pyrazolo[3,4-d]pyrimidines reveal:

  • Kinase Inhibition : Derivative binding to ATP pockets via hydrogen bonding (e.g., with EGFR tyrosine kinase) .

  • DNA Intercalation : Planar aromatic systems intercalate DNA, disrupting replication.

Stability and Degradation

  • Hydrolytic Stability : The amide bond resists hydrolysis under physiological pH but cleaves in strong acidic/basic conditions.

  • Thermal Degradation : Decomposes above 250°C, forming phenyl radicals and CO₂.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide has been studied for its potential as an anticancer agent. It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. By inhibiting CDK2, the compound disrupts cell cycle progression, leading to reduced proliferation and increased apoptosis in cancer cells .

Drug Development:
The compound's structural features make it a candidate for drug discovery targeting specific enzymes or receptors involved in various diseases. Its derivatives have shown promise in treating conditions such as inflammation and metabolic disorders .

Biological Research

Cell Signaling Studies:
In biological research, this compound is utilized to study cell signaling pathways and enzyme inhibition. Its ability to modulate key cellular processes makes it valuable in understanding disease mechanisms and developing therapeutic strategies .

Antimicrobial Properties:
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit antimicrobial activity. This compound may contribute to the development of new antibiotics or treatments for resistant bacterial strains .

Material Science

Advanced Materials Development:
In industrial applications, this compound is employed in the synthesis of advanced materials with enhanced properties such as thermal stability and mechanical strength. Its unique chemical characteristics enable the formulation of materials suitable for various applications in electronics and coatings .

Table 1: Summary of Research Findings on this compound

Study FocusFindingsReference
Anticancer ActivityInhibits CDK2 leading to reduced cell proliferation in cancer cells
Drug DevelopmentPotential candidate for targeting specific enzymes involved in diseases
Cell SignalingModulates key pathways relevant to cancer and inflammation
Material ScienceUsed in developing advanced materials with improved properties

Mechanism of Action

The mechanism of action of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of CDKs, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Modifications and Key Features

Compound Class Substituent Key Feature
Target Compound Cinnamamide Hydrophobic interactions, potential for improved tissue penetration
Acetohydrazide Derivatives (237) Benzylidene-acetohydrazide Strong EGFR inhibition (IC50 = 0.186 µM)
Urea Derivatives Urea linkage Enhanced solubility and in vivo stability

Anticancer Activity

  • EGFR Inhibition : The target compound’s analogues, such as 237, show moderate EGFR inhibition (IC50 = 0.186 µM) compared to erlotinib (IC50 = 0.03 µM). However, apoptosis assays reveal that analogues like 235 induce higher programmed cell death (24% apoptosis vs. control) .
  • MCF-7 Cytotoxicity : Acetohydrazide derivatives (234–237) exhibit IC50 values ranging from 34.55 µM to 60.02 µM in MCF-7 breast cancer cells, suggesting moderate potency .

Antibacterial Activity

Peptide derivatives incorporating pyrazolo[3,4-d]pyrimidine moieties (e.g., compound 17) show potent antibacterial effects (MIC < 1 µg/mL against Staphylococcus aureus and E.

Mechanism of Action

Docking studies (PDB ID: 1M17) indicate that acetohydrazide derivatives (e.g., 237) occupy the ATP-binding site of EGFR, competing with endogenous ATP . The cinnamamide group in the target compound may similarly disrupt kinase activity through hydrophobic interactions. In contrast, urea derivatives likely engage in hydrogen bonding with catalytic residues .

Challenges and Limitations

  • Potency Gap : The target compound’s analogues are less potent than clinical EGFR inhibitors like erlotinib, necessitating further optimization .
  • Synthetic Complexity : Peptide conjugates require multi-step syntheses, reducing scalability .
  • Resistance Issues: Bacterial strains like Pseudomonas aeruginosa exhibit resistance to fluoroquinolones (MIC = 3 µg/mL), highlighting the need for novel scaffolds .

Biological Activity

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer therapeutics. This compound demonstrates significant potential due to its selective inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N4O2C_{18}H_{16}N_{4}O_{2}, with a molecular weight of approximately 320.35 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core with a phenyl group and a cinnamamide substituent, which plays a crucial role in its biological activity.

The primary mechanism of action involves the compound's interaction with CDK2. It fits into the active site of CDK2 and forms hydrogen bonds with critical amino acids such as Leu83. This interaction inhibits CDK2 activity, leading to altered cell cycle progression and potential apoptosis in cancer cells.

MechanismDescription
TargetCyclin-dependent kinase 2 (CDK2)
Interaction SiteActive site of CDK2
Key Amino AcidsLeu83
ResultInhibition of CDK2 activity, cell cycle arrest

Biological Activity

Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it has demonstrated superior activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-75.0
HCT-1167.5
A54910.0

Pharmacokinetics

In silico studies indicate that this compound possesses favorable pharmacokinetic properties, suggesting good absorption and distribution within biological systems. Its moderate solubility in organic solvents but limited water solubility may influence its bioavailability.

Case Studies

Recent studies have explored the therapeutic potential of this compound in various cancer models:

  • MCF-7 Breast Cancer Model : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.
  • HCT-116 Colon Cancer Model : The compound inhibited cell proliferation in a dose-dependent manner and induced G0/G1 phase arrest, confirming its role as a CDK2 inhibitor.

Q & A

Q. What are the key synthetic pathways for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide, and how is its structure validated?

The synthesis involves sequential reactions starting with the formation of acid hydrazides (e.g., compound 11 ) via condensation under reflux, followed by azide generation using NaNO₂ in acidic conditions . Final coupling with amino acid esters (e.g., glycine ethyl ester hydrochloride) is performed in cold ethyl acetate . Structural confirmation relies on IR spectroscopy (NH₂, C=O stretches at 3417 cm⁻¹ and 1635 cm⁻¹), FAB-MS ([M+H]⁺ at m/z = 432), and elemental analysis (C, H, N within 0.1% of theoretical values) .

Q. Which spectroscopic methods are critical for characterizing intermediates in the synthesis of this compound?

IR spectroscopy is essential for identifying functional groups (e.g., amide C=O, NH stretches), while FAB-MS provides molecular ion confirmation and peptide sequencing insights. Elemental analysis ensures purity and stoichiometric accuracy . For analogs, NMR and HPLC may supplement characterization, though not explicitly detailed in the provided evidence.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of intermediates like acid hydrazides?

Evidence shows that yields >85% for acid hydrazides (e.g., 11 ) are achieved using ethanol recrystallization and strict temperature control (−5°C during NaNO₂ addition) . Solvent choice (e.g., ethyl acetate for azide coupling) and stoichiometric ratios (e.g., 0.80 mol acid hydrazide to 12.60 mol NaNO₂) are critical. Triethylamine (Et₃N) as a base in esterification steps further enhances efficiency .

Q. How should researchers resolve contradictions in bioactivity data across studies?

For example, while some derivatives exhibit potent anticancer activity (e.g., compound 37 in , IC₅₀ <1 µM in A549 cells), others show antibacterial effects (MIC <1 µg/mL against S. aureus and E. coli) . Discrepancies may arise from structural variations (e.g., cinnamamide vs. urea hybrids) or assay conditions (e.g., CLSI standards for MICs vs. cell line-specific cytotoxicity). Cross-validation using standardized protocols (e.g., CLSI guidelines ) and structural-activity relationship (SAR) studies are recommended.

Q. What experimental designs are suitable for probing the mechanism of apoptosis induction by this compound?

Key methodologies include:

  • Caspase activation assays : Measure caspase-3 cleavage via Western blot (e.g., observed 2.5-fold activation in A549 cells) .
  • Cell cycle analysis : Flow cytometry to assess G1/S arrest (e.g., compound 37 induced 60% G1 arrest) .
  • ROS and mitochondrial pathways : Use fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) as demonstrated in cinnamamide analog studies .

Q. How do structural modifications influence bioactivity? For instance, what role does the pyrazolo[3,4-d]pyrimidine core play in anticancer activity?

The pyrazolo[3,4-d]pyrimidine scaffold enhances DNA intercalation or kinase inhibition. Substitutions at the N-4 position (e.g., phenyl groups) improve lipophilicity and target binding, as seen in compound 13a (IC₅₀ = µM range in MCF7 cells) . Replacing cinnamamide with urea ( ) or thioacetamide ( ) alters selectivity toward apoptosis vs. antibacterial pathways.

Methodological Considerations

Q. What in vitro and in vivo models are most relevant for evaluating anticancer activity?

  • In vitro : Human adenocarcinoma lines (A549, MCF7) with cytotoxicity assessed via MTT assays .
  • In vivo : Xenograft models (e.g., nude mice with A549 tumors) to measure tumor volume reduction and survival rates .
  • Mechanistic studies : Immunocytochemistry for NF-κB/IL-6 suppression and qPCR for apoptotic gene expression .

Q. How can researchers address bacterial resistance observed in bioactivity studies?

P. aeruginosa resistance to fluoroquinolones (MIC = 3 µg/mL) suggests efflux pump or β-lactamase activity. Combinatorial assays with resistance inhibitors (e.g., PAβN for efflux pumps) or structural tweaks (e.g., adding hydrophilic groups) may improve efficacy.

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